2-[(Thiazol-5-ylmethyl)-amino]-ethanol
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Overview
Description
2-[(Thiazol-5-ylmethyl)-amino]-ethanol is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Thiazol-5-ylmethyl)-amino]-ethanol typically involves the reaction of thiazole derivatives with ethanolamine. One common method is the nucleophilic substitution reaction where a thiazole derivative reacts with ethanolamine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-[(Thiazol-5-ylmethyl)-amino]-ethanol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing the yield and selectivity of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[(Thiazol-5-ylmethyl)-amino]-ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with improved efficacy and reduced side effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(Thiazol-5-ylmethyl)-amino]-ethanol involves its interaction with specific molecular targets and pathways within biological systems. The thiazole ring can participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. This can lead to a range of biological effects, such as antimicrobial activity or modulation of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A compound with a similar thiazole ring structure, known for its antimicrobial and anticancer properties.
Uniqueness
2-[(Thiazol-5-ylmethyl)-amino]-ethanol is unique due to the presence of both the thiazole ring and the ethanolamine moiety, which can confer distinct chemical and biological properties. This combination allows for unique interactions with biological targets, potentially leading to novel therapeutic applications .
Biological Activity
2-[(Thiazol-5-ylmethyl)-amino]-ethanol is a compound featuring a thiazole ring, an amino group, and an ethanol moiety. The thiazole structure is known for its diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, emphasizing its pharmacological potential and mechanisms of action.
Antimicrobial Activity
Research indicates that compounds containing thiazole moieties often exhibit significant antimicrobial activities. Specifically, derivatives of thiazole have shown effectiveness against various bacterial strains and fungi. The presence of the amino group in this compound enhances its interaction with biological macromolecules, potentially leading to therapeutic applications.
Table 1: Antimicrobial Efficacy of Thiazole Derivatives
Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli, S. aureus | < 10 µg/mL |
Benzothiazole derivatives | Mycobacterium tuberculosis | < 5 µg/mL |
Studies have demonstrated that thiazole derivatives can inhibit bacterial cell wall synthesis, leading to bactericidal effects. For instance, compounds derived from thiazole have shown better activity than traditional antibiotics like ketoconazole against certain fungal strains .
Antifungal Activity
The antifungal properties of thiazoles are well-documented. Compounds similar to this compound have been tested against various fungi, including Candida albicans and Fusarium oxysporum. The results indicate promising antifungal activity with low cytotoxicity towards human cells.
Table 2: Antifungal Activity Against Common Fungal Strains
Compound | Fungal Strains Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | C. albicans | < 15 µg/mL |
Thiazolidinone derivatives | F. oxysporum | < 20 µg/mL |
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis, leading to increased permeability and eventual cell death.
- Receptor Modulation : The thiazole ring's electron-rich nature allows it to engage in hydrogen bonding and π-stacking interactions with various biological targets.
- Antioxidant Properties : Some studies suggest that thiazole derivatives possess antioxidant capabilities, contributing to their overall therapeutic profile.
Case Studies and Research Findings
Recent studies have highlighted the potential of thiazole-based compounds in combating resistant strains of bacteria and fungi. For example:
- A study published in Medicinal Chemistry demonstrated that thiazole derivatives exhibited strong antibacterial activity against Mycobacterium tuberculosis, with some compounds showing low susceptibility to efflux pumps that contribute to drug resistance .
- Another research effort focused on the synthesis of novel thiazolidinones revealed their effectiveness against both Gram-positive and Gram-negative bacteria, emphasizing their broad-spectrum antimicrobial potential .
Properties
IUPAC Name |
2-(1,3-thiazol-5-ylmethylamino)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2OS/c9-2-1-7-3-6-4-8-5-10-6/h4-5,7,9H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MURFLKLTLZMDGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)CNCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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